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Abstract
Caspase-1, a pivotal inflammatory caspase, functions as a key mediator of the innate immune

response. Its activation within multi-protein complexes known as inflammasomes initiates a

cascade of inflammatory processes. The catalytic activity of caspase-1 is carried out by a

heterotetramer composed of two p20 and two p10 subunits. This guide provides a

comprehensive technical overview of the substrates cleaved by the active caspase-1 enzyme,

with a focus on the integral role of the p20 subunit in catalysis. It includes a summary of known

substrates, quantitative data on cleavage kinetics, detailed experimental protocols for substrate

identification and validation, and visual diagrams of relevant signaling pathways and

experimental workflows. A thorough understanding of caspase-1 substrate specificity is

paramount for the development of targeted therapeutics for a wide array of inflammatory

diseases.

Introduction to Caspase-1 and its p20 Subunit
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine-aspartic

protease that plays a central role in inflammation.[1] It is initially synthesized as an inactive

zymogen, pro-caspase-1. Upon receiving specific stimuli, pro-caspase-1 is recruited to an

inflammasome complex, which facilitates its dimerization and autoproteolytic activation.[1][2]

The active form of caspase-1 is a heterotetramer consisting of two p20 and two p10 subunits.

[3] The catalytic domain is formed by these subunits, and the p20 subunit is a critical

component of the active site responsible for substrate recognition and cleavage. The primary
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function of active caspase-1 is to process pro-inflammatory cytokines and induce a form of

inflammatory cell death known as pyroptosis.[3]

Key Substrates of Caspase-1
The cleavage of specific substrates by caspase-1 is a critical step in the inflammatory

response. The most well-characterized substrates include pro-inflammatory cytokines and the

pore-forming protein Gasdermin D.

Table 1: Prominent Substrates Cleaved by Active Caspase-1
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Substrate UniProt ID (Human)
Cleavage Site
(Human)

Consequence of
Cleavage

Pro-interleukin-1β

(pro-IL-1β)
P01584 Asp116-Ala117

Maturation and

secretion of the pro-

inflammatory cytokine

IL-1β.[1]

Pro-interleukin-18

(pro-IL-18)
Q14116 Asp36-Asn37

Maturation and

secretion of the pro-

inflammatory cytokine

IL-18.

Gasdermin D

(GSDMD)
Q9BYG1 Asp275-Gly276

Release of the N-

terminal domain,

which forms pores in

the plasma

membrane, leading to

pyroptosis.[3][4][5]

Pro-caspase-7 P55211 Asp198-Ala199

Activation of the

executioner caspase,

caspase-7.

Bid P55957 Not fully characterized

Truncation of Bid,

which can trigger

apoptosis in the

absence of GSDMD.

[6]

Quantitative Analysis of Substrate Cleavage
The efficiency of substrate cleavage by caspase-1 can be quantified by determining its kinetic

parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km). These

values provide insights into the enzyme's substrate preference and catalytic power.

Table 2: Kinetic Parameters of Human Caspase-1 Substrate Cleavage
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Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Reference

Pro-interleukin-

1β
N/A N/A N/A [7]

Pro-interleukin-

18
N/A N/A ~1.0 x 10⁴

Gasdermin D N/A N/A ~1.0 x 10⁵

Ac-YVAD-AMC 15.2 11.3 1.3 x 10⁶

N/A: Specific kcat and Km values for the full-length protein substrates are not consistently

reported in the literature. The provided kcat/Km values are approximations based on graphical

data and comparative studies.

Signaling Pathways
The activation of caspase-1 and the subsequent cleavage of its substrates are central to the

canonical inflammasome signaling pathway.
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Caption: Canonical Inflammasome Signaling Pathway.
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Experimental Protocols
In Vitro Caspase-1 Cleavage Assay
This protocol outlines the steps to determine if a purified protein is a direct substrate of

caspase-1.

Materials:

Recombinant active human caspase-1

Purified candidate substrate protein

Caspase assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA,

0.1% CHAPS, 10% sucrose)

SDS-PAGE equipment and reagents

Western blot equipment and reagents

Primary antibody specific to the candidate substrate

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

In a microcentrifuge tube, combine the purified candidate substrate protein (1-2 µg) and

recombinant active caspase-1 (50-100 ng) in a final volume of 20-30 µL of caspase assay

buffer.

Prepare a negative control reaction containing the substrate protein but no caspase-1.

Incubate the reactions at 37°C for 1-2 hours.

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-

100°C for 5 minutes.
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Resolve the protein samples on a suitable percentage SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the candidate substrate overnight

at 4°C.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again as in step 9.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system. A decrease in the full-length substrate band and the appearance of smaller cleavage

products in the caspase-1 treated sample indicates cleavage.
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Experimental Workflow
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Caption: In Vitro Caspase-1 Cleavage Assay Workflow.

Mass Spectrometry for Cleavage Site Identification
This protocol provides a general workflow for identifying the precise cleavage site of a

substrate by caspase-1.

Materials:
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Caspase-1 cleaved substrate from the in vitro assay

SDS-PAGE equipment

In-gel digestion kit (containing trypsin)

LC-MS/MS system

Protein database search software (e.g., Mascot, Sequest)

Procedure:

Run the in vitro cleavage reaction on an SDS-PAGE gel and stain with Coomassie Blue.

Excise the protein bands corresponding to the cleavage products.

Perform in-gel tryptic digestion of the excised protein bands according to the manufacturer's

protocol.

Extract the peptides from the gel pieces.

Analyze the extracted peptides by LC-MS/MS.

Search the resulting MS/MS data against a protein database containing the sequence of the

substrate.

Identify the peptides that define the new N-terminus and C-terminus of the cleavage

fragments to pinpoint the exact cleavage site.
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Experimental Workflow
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Caption: Mass Spectrometry Workflow for Cleavage Site ID.

Conclusion
The caspase-1 p20 subunit, as an essential part of the active caspase-1 heterotetramer, is a

critical executioner of the inflammatory response. Its cleavage of key substrates such as pro-IL-

1β, pro-IL-18, and Gasdermin D directly leads to the secretion of potent inflammatory

mediators and induction of pyroptosis. The methodologies outlined in this guide provide a
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robust framework for the identification and characterization of caspase-1 substrates. A deeper

understanding of the substrate specificity and catalytic mechanism of caspase-1 is crucial for

the rational design of novel therapeutics aimed at modulating inflammatory processes in a

variety of human diseases. Future research, aided by advanced proteomic and structural

biology techniques, will undoubtedly continue to expand our knowledge of the diverse roles of

caspase-1 in health and disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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